Maltitol

描述

This compound has been reported in Lotus burttii, Lotus tenuis, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

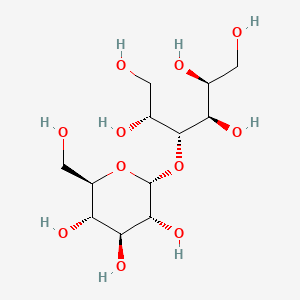

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-WUJBLJFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044444 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder, Solid | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, slightly soluble in ethanol | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Color/Form |

White powder | |

CAS No. |

585-88-6 | |

| Record name | Maltitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltitol [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucitol, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-α-D-glucopyranosyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65DG142WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 to 151 °C, 146-147 °C, 147 - 153 °C | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Crystalline Maltitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline maltitol, a widely used excipient in the pharmaceutical and food industries. The information is presented to support research, development, and formulation activities.

General Characteristics

Crystalline this compound (4-O-α-D-glucopyranosyl-D-glucitol) is a disaccharide sugar alcohol (polyol) produced by the hydrogenation of maltose obtained from starch.[1] It occurs as a white, odorless, sweet-tasting, anhydrous crystalline powder.[2][3] Its crystal structure is orthorhombic.[2][3] Due to its structural similarity to sucrose, this compound is often used as a sugar substitute, offering comparable sweetness and bulking properties with reduced caloric value and non-cariogenic characteristics.[1][4]

Quantitative Physicochemical Data

The key physicochemical properties of crystalline this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Thermal Properties of Crystalline this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₄O₁₁ | [5] |

| Molecular Weight | 344.31 g/mol | [4][5] |

| Melting Point | 148–151 °C | [2][6] |

| Heat of Solution | -16.3 cal/g | [4] |

| Crystal Density | 1.6238 g/cm³ (calculated) | [2] |

| Bulk Density | 0.79 g/cm³ | [2] |

| Tapped Density | 0.95 g/cm³ | [2] |

| Sweetness (relative to sucrose) | ~90% | [1][4] |

Table 2: Solubility and Hygroscopicity of Crystalline this compound

| Property | Value | Conditions | References |

| Solubility in Water | Freely soluble | - | [2] |

| 60 g/100 g solution | 25 °C | [7] | |

| 200 g/100 mL water | 37 °C | ||

| Solubility in Ethanol | Slightly soluble | - | [3][6] |

| Solubility in Methanol | Insoluble | - | [8] |

| Hygroscopicity | Low; absorbs moisture at ≥89% RH | 20 °C | [2][6] |

| Absorbs moisture at ≥82% RH | 40 °C | [4] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of crystalline this compound, based on standard pharmaceutical testing procedures.

Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a standard method for determining the melting point and heat of fusion of crystalline materials.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-10 mg of crystalline this compound into an aluminum DSC pan. The sample should be a fine powder to ensure good thermal contact. Crimp the pan with a lid.

-

Analysis Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the melting point (e.g., 200 °C).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Crystal Structure Analysis (X-ray Powder Diffraction)

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its degree of crystallinity.

Methodology:

-

Sample Preparation: Gently grind the crystalline this compound to a fine, uniform powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup:

-

Use a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).

-

Set the instrument parameters, such as voltage and current, according to the manufacturer's recommendations (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan the sample over a 2θ range of approximately 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 1-2°/min.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique "fingerprint" of the crystalline solid. The positions and intensities of the diffraction peaks can be compared to reference patterns to confirm the identity and crystal form (orthorhombic for this compound).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the solvent (e.g., purified water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a membrane filter that does not adsorb the solute.

-

Concentration Analysis: Accurately dilute a known volume of the clear, saturated solution. Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility at the specified temperature.

Hygroscopicity Assessment (Dynamic Vapor Sorption)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.

Methodology:

-

Sample Preparation: Place a known mass (e.g., 10-20 mg) of crystalline this compound onto the DVS instrument's microbalance.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.

-

Sorption/Desorption Isotherm:

-

Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each step, monitor the change in sample mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

-

After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The hygroscopicity is evaluated based on the amount of water absorbed at different humidity levels.

Process and Metabolic Pathways

The following diagrams illustrate the manufacturing process of crystalline this compound and its metabolic pathway in the human body.

Caption: Manufacturing workflow for crystalline this compound.

Caption: Metabolic pathway of this compound in the human body.

References

- 1. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. This compound: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. scribd.com [scribd.com]

- 8. Appendix V A. Determination of Melting Point [drugfuture.com]

Maltitol Metabolism and Absorption In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and absorption pathways of maltitol, a widely used sugar alcohol. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and nutritional science. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core metabolic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to this compound's metabolism, absorption, and physiological effects based on in vivo studies in humans and animals.

Table 1: Caloric Value and Glycemic/Insulinemic Response of this compound

| Parameter | Value | Species | Reference |

| Caloric Value | ~2.1 - 2.4 kcal/g | Human | [1] |

| Glycemic Index (vs. Glucose) | 35 (powder) | Human | [1] |

| Insulinemic Index (vs. Glucose) | 27 | Human | |

| Peak Blood Glucose Increment (50g dose) | 49 mg/dl | Human (Diabetic) | [2] |

| Peak Insulin Increment (50g dose) | 7.98 µU/ml | Human (Diabetic) | [2] |

Table 2: Absorption, Metabolism, and Excretion of this compound in Humans

| Parameter | Value | Conditions | Reference |

| Small Intestinal Hydrolysis | Partial | In vivo perfusion | [1] |

| Fecal Excretion (as this compound) | ~14.3% of ingested radioactivity | Single oral dose of [14C]-maltitol | [3] |

| Urinary Excretion (as this compound) | ~2.6% of ingested radioactivity | Single oral dose of [14C]-maltitol | [3] |

| Expired as 14CO2 | ~56% of ingested radioactivity | 48 hours after oral [14C]-maltitol | [3] |

| Expired as 14CH4 | ~0.2% of ingested radioactivity | 48 hours after oral [14C]-maltitol | [3] |

Table 3: Comparative Metabolism of this compound in Animal Models

| Parameter | Value | Species | Conditions | Reference |

| 14CO2 Recovery | 72-74% | Conventional Rats & Mice | 48h after oral [14C]-maltitol | [4] |

| 14CO2 Recovery | 59% | Germ-free Mice | 48h after oral [14C]-maltitol | [4] |

| Radioactivity in Urine, Feces, & Intestinal Contents | 19% | Conventional Rats & Mice | 48h after oral [14C]-maltitol | [4] |

| Radioactivity in Urine, Feces, & Intestinal Contents | 39% | Germ-free Mice | 48h after oral [14C]-maltitol | [4] |

Core Metabolic and Absorption Pathways

This compound undergoes two primary metabolic fates in vivo: partial hydrolysis in the small intestine and fermentation of the unabsorbed portion by the gut microbiota in the large intestine.

Small Intestine: Hydrolysis and Absorption

In the small intestine, this compound is partially hydrolyzed by the brush border enzyme maltase-glucoamylase into its constituent monosaccharides: glucose and sorbitol.[5][6] Glucose is readily absorbed via active transport, while sorbitol is more slowly and passively absorbed.[5] A significant portion of ingested this compound passes through the small intestine intact.

Large Intestine: Fermentation

The unabsorbed this compound and sorbitol reach the large intestine, where they are fermented by the resident gut microbiota.[1][3] This fermentation process yields short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, as well as gases like hydrogen (H₂) and carbon dioxide (CO₂).[1][3] The produced SCFAs can be absorbed by the host and contribute to the overall energy yield of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow for studying this compound metabolism.

Metabolic Pathway of this compound In Vivo

References

- 1. This compound: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic fate of ingested [14C]-maltitol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound by conventional rats and mice and germ-free mice, and comparative digestibility between this compound and sorbitol in germ-free mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Degradation Profile of Maltitol Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltitol, a disaccharide sugar alcohol, is widely utilized in the pharmaceutical and food industries for its favorable physicochemical properties, including high stability. This technical guide provides a comprehensive overview of the thermal degradation profile of this compound under acidic conditions. While this compound is generally recognized for its stability, exposure to elevated temperatures in an acidic environment can lead to the hydrolysis of its glycosidic bond, its primary degradation pathway. This guide outlines the fundamental degradation mechanism, discusses the analytical methodologies for monitoring this degradation, and presents a generalized experimental protocol for conducting forced degradation studies. Due to a lack of specific quantitative kinetic and product distribution data in publicly available literature, this guide provides illustrative data tables and pathways to serve as a practical reference for researchers designing and interpreting stability studies of this compound-containing formulations.

Introduction

This compound (4-O-α-D-glucopyranosyl-D-sorbitol) is a polyol used extensively as a sugar substitute in a variety of products, including pharmaceuticals, owing to its non-cariogenic nature, lower caloric value, and similar sweetness profile to sucrose.[1] Its chemical structure, which includes a stable glycosidic bond linking a glucose unit to a sorbitol unit, confers significant thermal and chemical stability.[2] However, under conditions of low pH and high temperature, this glycosidic linkage is susceptible to acid-catalyzed hydrolysis.

Understanding the degradation profile of this compound is critical for drug development professionals to ensure the stability, efficacy, and safety of pharmaceutical formulations. This guide details the primary degradation pathway of this compound under acidic thermal stress, provides an overview of analytical techniques for its quantification, and offers a framework for conducting forced degradation studies as recommended by regulatory bodies like the International Council for Harmonisation (ICH).

Primary Degradation Pathway of this compound

The principal mechanism of this compound degradation under acidic and thermal stress is the hydrolysis of the α-(1→4) glycosidic bond. This reaction is catalyzed by hydronium ions (H₃O⁺) and results in the cleavage of the disaccharide into its constituent monosaccharide and polyol.

The generally accepted mechanism for the acid hydrolysis of glycosidic bonds involves the following steps:

-

Protonation: The glycosidic oxygen atom is protonated by a hydronium ion.

-

Formation of a Carbocation Intermediate: The protonated glycosidic bond cleaves, leading to the formation of a resonance-stabilized carbocation (oxocarbenium ion) on the glucose ring and the release of the sorbitol molecule.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: The resulting protonated glucose is deprotonated to yield D-glucose.

The primary degradation products are therefore D-sorbitol and D-glucose.[3]

Caption: Acid-Catalyzed Hydrolysis Pathway of this compound.

Quantitative Data on Thermal Degradation

Table 1: Illustrative Degradation of this compound (%) under Various Acidic and Thermal Conditions.

| Temperature (°C) | pH | Incubation Time (hours) | This compound Degradation (%) |

| 60 | 1 | 24 | 5.2 |

| 60 | 2 | 24 | 1.8 |

| 80 | 1 | 24 | 15.7 |

| 80 | 2 | 24 | 6.3 |

Table 2: Illustrative Distribution of Degradation Products from this compound under Forced Degradation (80°C, pH 1, 24 hours).

| Compound | Concentration (mg/mL) |

| Remaining this compound | 84.3 |

| D-Sorbitol | 8.1 |

| D-Glucose | 7.6 |

Note: The data presented in Tables 1 and 2 are illustrative and intended to serve as a template for reporting results from experimental studies.

Experimental Protocol: Forced Acidic Degradation of this compound

This section outlines a general experimental protocol for conducting a forced degradation study of this compound under acidic conditions. This protocol is based on general guidelines for stress testing of pharmaceuticals.[4][5][6]

Materials and Reagents

-

This compound standard

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), analytical grade

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

Deionized water

-

High-Performance Liquid Chromatography (HPLC) grade solvents (e.g., acetonitrile, water)

-

HPLC column suitable for sugar and polyol analysis (e.g., amino or ligand-exchange column)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification and confirmation

-

Calibrated pH meter

-

Thermostatically controlled water bath or oven

Experimental Workflow

Caption: Experimental Workflow for Forced Acid Degradation of this compound.

Detailed Procedure

-

Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in deionized water to achieve a known concentration (e.g., 10 mg/mL).

-

Acid Stress:

-

To a known volume of the this compound stock solution, add an equal volume of an appropriate concentration of acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

-

Prepare a control sample with deionized water instead of acid.

-

-

Thermal Stress:

-

Place the acidic and control samples in a pre-heated, thermostatically controlled environment (e.g., water bath or oven) at the desired temperature (e.g., 60°C or 80°C).

-

-

Sampling:

-

Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Sample Neutralization and Preparation:

-

Immediately cool the withdrawn samples to room temperature.

-

Neutralize the acidic samples by adding an equivalent amount of a suitable base (e.g., 0.1 M NaOH).

-

Dilute the samples with the HPLC mobile phase to a concentration suitable for analysis.

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Analyze the prepared samples using a validated stability-indicating HPLC method. A common method involves an amino-based column with an acetonitrile/water mobile phase and RI detection.

-

Quantify the amount of this compound remaining and any degradation products formed by comparing peak areas to those of a standard solution.

-

-

LC-MS Analysis for Peak Identification:

-

Utilize LC-MS to confirm the identity of the degradation products (D-sorbitol and D-glucose) by comparing their mass spectra and retention times with those of authentic standards.

-

Conclusion

This compound exhibits good thermal and chemical stability, making it a suitable excipient in many pharmaceutical formulations. However, under acidic conditions, particularly at elevated temperatures, it undergoes hydrolysis of its glycosidic bond to form D-sorbitol and D-glucose. While specific kinetic data is sparse in the literature, the degradation pathway is well understood. The provided experimental protocol for forced degradation studies offers a robust framework for researchers to generate specific stability data for their formulations. The use of stability-indicating analytical methods, such as HPLC with RI or ELSD detection, is crucial for accurately quantifying this compound and its degradation products. This in-depth understanding of this compound's degradation profile is essential for the development of stable and safe pharmaceutical products.

References

- 1. Hydrolysis and other cleavages of glycosidic linkages in polysaccharides | Semantic Scholar [semanticscholar.org]

- 2. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 3. The metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Hygroscopicity of Maltitol and Other Polyols for Researchers, Scientists, and Drug Development Professionals

An authoritative guide on the moisture-absorbing properties of maltitol in comparison to other common polyols, providing critical data and methodologies for pharmaceutical and food science applications.

In the development of pharmaceuticals and food products, understanding the hygroscopicity of excipients is paramount to ensuring product stability, shelf-life, and performance. Polyols, or sugar alcohols, are widely used as bulk sweeteners and functional ingredients, and their interaction with atmospheric moisture can significantly impact the final product. This technical guide offers a comprehensive comparison of the hygroscopicity of this compound with other commonly used polyols, including sorbitol, xylitol, mannitol, erythritol, and isomalt. It provides quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of Polyol Hygroscopicity

The tendency of a substance to attract and hold water molecules from the surrounding environment is known as hygroscopicity. This property is a critical consideration in formulation science, as excessive moisture uptake can lead to physical and chemical degradation of products. Polyols exhibit a wide range of hygroscopic behaviors, primarily influenced by their molecular structure, crystallinity, and the number of available hydroxyl groups.

Below is a summary of the hygroscopicity of this compound and other common polyols. The data is presented as the percentage of moisture absorbed at 25°C at various relative humidity (RH) levels.

| Polyol | 20% RH | 40% RH | 60% RH | 80% RH | 90% RH | Hygroscopicity Classification |

| This compound | < 0.1% | < 0.1% | < 0.1% | ~0.2% | > 1.0% | Slightly Hygroscopic |

| Sorbitol | ~0.2% | ~0.5% | ~1.0% | ~3.0% | > 10% | Very Hygroscopic |

| Xylitol | ~0.1% | ~0.3% | ~0.6% | ~2.5% | > 8% | Hygroscopic |

| Mannitol | < 0.1% | < 0.1% | < 0.1% | < 0.2% | ~0.83% | Non-hygroscopic[1][2] |

| Erythritol | < 0.1% | < 0.1% | < 0.1% | < 0.1% | < 0.2% | Non-hygroscopic[3][4] |

| Isomalt | < 0.1% | < 0.1% | < 0.1% | < 0.2% | ~0.5% | Non-hygroscopic[5][6] |

Key Observations:

-

This compound demonstrates low hygroscopicity at low to moderate relative humidity, with moisture absorption becoming more significant at RH levels above 80%. Crystalline this compound is known to absorb atmospheric moisture at relative humidities of 89% and above at 20°C[7]. Its hygroscopicity is generally considered lower than that of sucrose[8].

-

Sorbitol and Xylitol are notably more hygroscopic than the other polyols listed. Their propensity to absorb moisture can be beneficial in applications where moisture retention is desired, such as in certain food products to prevent drying out. However, this high hygroscopicity can also present challenges in terms of powder flow, caking, and chemical stability in solid dosage forms.

-

Mannitol, Erythritol, and Isomalt are all characterized by their very low hygroscopicity. They absorb minimal moisture even at high relative humidity, making them excellent choices for formulations where moisture sensitivity is a major concern. Mannitol has been shown to have negligible moisture sorption (<0.25%) up to a water activity of 0.75[1]. Erythritol is also described as non-hygroscopic[3][4]. Isomalt is non-hygroscopic and at 25°C does not significantly absorb additional water up to a relative humidity of 85%[5].

Experimental Protocols for Measuring Hygroscopicity

Accurate and reproducible measurement of hygroscopicity is essential for characterizing polyols and other pharmaceutical and food ingredients. Several well-established methods are employed for this purpose.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the polyol (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Isotherm: The relative humidity of the gas stream is then incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a predefined threshold). This constitutes the sorption phase. Subsequently, the RH is incrementally decreased to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The resulting data is plotted as a moisture sorption isotherm (mass change vs. RH).

Static Gravimetric Sorption Analysis (Saturated Salt Solutions)

This traditional method involves exposing a sample to a series of sealed chambers, each containing a saturated salt solution that maintains a specific, known relative humidity.

Methodology:

-

Preparation of Humidity Chambers: A series of desiccators or sealed glass jars are prepared. Each container holds a saturated solution of a specific salt (e.g., lithium chloride for ~11% RH, magnesium chloride for ~33% RH, sodium chloride for ~75% RH, potassium sulfate for ~97% RH).

-

Sample Preparation: Pre-weighed samples of the polyol are placed in small, open containers.

-

Equilibration: The sample containers are placed inside the humidity chambers. The chambers are then sealed and stored in a constant temperature incubator.

-

Mass Measurement: The samples are periodically weighed until they reach a constant mass, indicating that they have reached equilibrium with the surrounding atmosphere.

-

Data Analysis: The equilibrium moisture content is calculated as the percentage increase in mass from the initial dry weight.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It is particularly useful for measuring low levels of moisture.

Methodology:

-

Instrument Setup: A Karl Fischer titrator, either volumetric or coulometric, is set up and standardized according to the manufacturer's instructions.

-

Sample Introduction: A precisely weighed amount of the polyol sample is introduced into the titration vessel containing the Karl Fischer reagent.

-

Titration: The titrator automatically adds the Karl Fischer reagent, which reacts stoichiometrically with the water present in the sample. The endpoint of the titration is detected potentiometrically.

-

Calculation: The instrument calculates the amount of water in the sample based on the volume of titrant consumed and its known water equivalence factor.

Logical Relationships in Hygroscopicity and Formulation

The hygroscopicity of a polyol is not an isolated property but is interconnected with other physicochemical characteristics and has significant implications for formulation development.

As illustrated in the diagram, a polyol's hygroscopicity is influenced by its intrinsic properties such as solubility and crystallinity. In turn, the degree of moisture uptake has a direct impact on critical formulation parameters. For instance, increased moisture content can lead to decreased powder flowability, caking, and potential chemical degradation of moisture-sensitive active pharmaceutical ingredients (APIs). Furthermore, moisture can induce polymorphic transitions in crystalline materials, affecting their physical stability and dissolution characteristics.

Conclusion

The selection of a polyol in pharmaceutical and food formulations requires a thorough understanding of its hygroscopic properties. This compound offers a favorable profile with low hygroscopicity, making it a suitable excipient for a wide range of applications where moisture control is important. In contrast, polyols like sorbitol and xylitol are highly hygroscopic and may be more appropriate for applications requiring humectancy. Mannitol, erythritol, and isomalt stand out for their exceptional non-hygroscopic nature, providing maximum stability for moisture-sensitive products. By utilizing the comparative data and experimental protocols presented in this guide, researchers and formulation scientists can make data-driven decisions to optimize product quality and performance.

References

- 1. Mannitol-Coated Hydroxypropyl Methylcellulose as a Directly Compressible Controlled Release Excipient for Moisture-Sensitive Drugs: A Stability Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. The Sweetener Book [sweetenerbook.com]

- 4. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomalt | 64519-82-0 [chemicalbook.com]

- 6. The Sweetener Book [sweetenerbook.com]

- 7. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 8. This compound: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maltitol Crystallization Kinetics and Influencing Factors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the crystallization of maltitol, a widely used sugar substitute in the pharmaceutical and food industries. Understanding the kinetics of this compound crystallization is paramount for controlling product quality, stability, and manufacturing efficiency. This document delves into the fundamental aspects of this compound's crystallization behavior, the primary factors that influence it, and the experimental methodologies employed to study these phenomena.

Core Concepts in this compound Crystallization Kinetics

This compound crystallization, like that of other polyols, is governed by two primary kinetic processes: nucleation and crystal growth. A key characteristic of this compound is its tendency for a high nucleation rate and comparatively slow crystal growth, which often results in the formation of small crystals[1]. This behavior has significant implications for industrial applications where crystal size distribution is a critical quality attribute.

Nucleation: The initial formation of stable crystalline nuclei from a supersaturated solution. The rate of nucleation is a critical parameter that dictates the number of crystals formed.

Crystal Growth: The subsequent increase in the size of the stable nuclei. The growth rate determines the final size and morphology of the crystals.

A narrow metastable zone width is also characteristic of this compound in supersaturated solutions[1]. The metastable zone is the region of supersaturation where spontaneous nucleation is unlikely, and crystal growth can be controlled. A narrow zone implies that nucleation can be induced with relatively small increases in supersaturation, highlighting the need for precise control over process parameters.

Key Factors Influencing this compound Crystallization

The kinetics of this compound crystallization are highly sensitive to a range of physical and chemical factors. Careful control of these parameters is essential for achieving desired product specifications.

Temperature

Temperature is a critical factor that directly influences both the solubility and the kinetics of crystallization. This compound's solubility in water increases with temperature[1]. Consequently, cooling crystallization is a common method for inducing this compound crystallization. The rate of cooling will directly impact the level of supersaturation and, therefore, the nucleation and growth rates.

Solvents

The choice of solvent significantly affects this compound's solubility and crystallization behavior. While highly soluble in water, this compound's solubility decreases in the presence of organic solvents like ethanol[1]. This property can be exploited in antisolvent crystallization processes, where the addition of a solvent in which this compound is less soluble induces precipitation.

Supersaturation

Supersaturation is the driving force for both nucleation and crystal growth. It is the ratio of the actual concentration of this compound in the solution to its equilibrium saturation concentration at a given temperature. The level of supersaturation can be controlled by various methods, including cooling, solvent evaporation, and the addition of an antisolvent. For evaporative crystallization of this compound, a supersaturation range of 1.05 to 1.3 is often employed[2].

Impurities

The presence of impurities, such as other polyols like sorbitol and maltotriitol, can significantly impact this compound crystallization kinetics. These molecules can act as inhibitors, affecting both nucleation and crystal growth rates, and can also influence the final crystal morphology[3]. For instance, maltotriitol has been shown to alter the crystal habit of this compound[3]. The presence of molecules with a molecular weight greater than 1300 Daltons has been patented as a method to control the propagation of this compound crystallization.

Quantitative Data on this compound Crystallization

While the qualitative aspects of this compound crystallization are documented, specific quantitative data on nucleation and crystal growth rates are not widely available in a consolidated format in the reviewed literature. The following tables present a summary of relevant quantitative data found in patents and scientific articles.

Table 1: Process Parameters for Evaporative Crystallization of this compound

| Parameter | Value | Reference |

| Crystallization Temperature | 50 to 100 °C (preferably 55 to 70 °C) | [2] |

| Supersaturation | 1.05 to 1.3 | [2] |

| Crystallization Time | 1 to 15 hours | [2] |

| Resulting Crystal Size | 0.05 to 0.5 mm | [2] |

| Crystal Yield | 1 to 80% (preferably 50 to 80%) | [2] |

Table 2: Influence of Impurities on Sorbitol Crystallization (as an analogue for polyol systems)

| Impurity | Concentration | Effect on Sorbitol Crystallization Rate | Reference |

| This compound | Not specified | Decreased rate and extent | [4] |

| Mannitol | Not specified | Greatest impact on decreasing rate | [4] |

| Mannitol & this compound | Not specified | Rate of crystallization reduced to a greater extent | [4] |

Experimental Protocols for Studying this compound Crystallization

Detailed experimental protocols for determining the crystallization kinetics of this compound are crucial for research and process development. While specific protocols for this compound are not abundant in the literature, established methods for studying sugar and polyol crystallization can be readily adapted.

Isothermal Method for Solubility and Metastable Zone Width Determination

This method is used to determine the equilibrium solubility of this compound at various temperatures and to define the metastable zone.

Protocol:

-

Preparation of Saturated Solutions: Prepare supersaturated solutions of this compound in the desired solvent (e.g., water, water-ethanol mixtures) in jacketed beakers with controlled temperature.

-

Equilibration: Stir the solutions at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

Concentration Measurement: After allowing any undissolved solids to settle, measure the concentration of the supernatant using a suitable analytical technique such as a refractometer or High-Performance Liquid Chromatography (HPLC).

-

Metastable Zone Width: To determine the metastable zone width, a saturated solution at a known temperature is cooled at a controlled rate. The temperature at which the first crystals appear (nucleation point) is recorded. The difference between the saturation temperature and the nucleation temperature defines the metastable zone width at that cooling rate.

Isothermal Desupersaturation Method for Crystal Growth Rate Determination

This method allows for the quantification of crystal growth rates at a constant temperature.

Protocol:

-

Preparation of Supersaturated Solution: Prepare a this compound solution with a known supersaturation level at a specific temperature within the metastable zone.

-

Seeding: Introduce a known mass and size of this compound seed crystals into the solution.

-

Monitoring Desupersaturation: Monitor the decrease in this compound concentration in the solution over time as it crystallizes onto the seed crystals. This can be done by taking samples at regular intervals and analyzing them using HPLC or a refractometer.

-

Calculating Growth Rate: The crystal growth rate can be calculated from the rate of change of concentration and the surface area of the seed crystals.

In-situ Monitoring Techniques

Modern analytical techniques allow for the real-time monitoring of crystallization processes, providing valuable insights into the kinetics.

-

Focused Beam Reflectance Measurement (FBRM): Provides in-situ measurement of particle size and count, allowing for the monitoring of nucleation and crystal growth as they occur.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can be used to monitor the concentration of the solute in the solution phase in real-time.

-

Time-Domain Nuclear Magnetic Resonance (TD-NMR): This technique can be used to quantify the solid crystal content in a slurry over time, providing data on the overall crystallization rate. A detailed protocol for using TD-NMR to study sorbitol crystallization has been described and could be adapted for this compound[4].

Visualization of Crystallization Workflow

The following diagram illustrates a general workflow for studying this compound crystallization kinetics.

Caption: A general workflow for the experimental study of this compound crystallization kinetics.

The following diagram illustrates the key influencing factors on this compound crystallization kinetics.

Caption: Key factors that influence the kinetics of this compound crystallization.

Conclusion

The crystallization of this compound is a complex process governed by a delicate interplay of thermodynamic and kinetic factors. While it is generally understood that this compound exhibits a high nucleation rate and slow crystal growth, there is a need for more comprehensive quantitative data in the scientific literature to allow for precise modeling and control of its crystallization. By applying established experimental protocols and in-situ analytical techniques, researchers and drug development professionals can gain a deeper understanding of this compound crystallization, leading to improved manufacturing processes and final product quality. The information and methodologies presented in this guide provide a solid foundation for further investigation into this critical area.

References

A Comprehensive Technical Guide to the Solubility of Maltitol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of maltitol in a range of common organic solvents. Understanding the solubility characteristics of this compound, a widely used excipient, is critical for the formulation and development of pharmaceutical products. This document compiles quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for a standard solubility testing method.

Quantitative Solubility of this compound

The solubility of this compound in various organic solvents is a key parameter for its application in drug formulation. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Various Organic Solvents (as mole fraction, x)

| Solvent | 298.15 K (25 °C) | 303.15 K (30 °C) | 308.15 K (35 °C) | 313.15 K (40 °C) | 318.15 K (45 °C) | 323.15 K (50 °C) |

| Methanol | 0.00193 | 0.00226 | 0.00263 | 0.00306 | 0.00355 | 0.00411 |

| Ethanol | 0.00068 | 0.00079 | 0.00092 | 0.00107 | 0.00124 | 0.00143 |

| 2-Propanol | 0.00021 | 0.00025 | 0.00029 | 0.00034 | 0.00040 | 0.00046 |

| N,N-Dimethylformamide (DMF) | 0.0115 | 0.0138 | 0.0165 | 0.0196 | 0.0232 | 0.0274 |

Data for Table 1 was obtained from a study by Li et al. (2016).

Table 2: Qualitative and Other Quantitative Solubility Data for this compound

| Solvent | Solubility Description/Value | Notes |

| Glycerin | Miscible | [1] |

| Propylene Glycol | Miscible | [1] |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Data from a commercial supplier. |

| Mineral Oil | Insoluble | [1] |

| Vegetable Oil | Insoluble | [1] |

| Anhydrous Ethanol | Practically Insoluble |

Due to the limited availability of direct quantitative data for this compound in certain common organic solvents, the following table provides solubility data for similar polyols, sorbitol and xylitol. This information can serve as a useful reference for formulation scientists.

Table 3: Solubility of Structurally Similar Polyols (Sorbitol and Xylitol) in Select Organic Solvents

| Polyol | Solvent | Temperature (K) | Solubility (mole fraction, x) |

| Sorbitol | Ethyl Acetate | 278.15 | 0.00016 |

| 283.15 | 0.00019 | ||

| 288.15 | 0.00023 | ||

| 293.15 | 0.00028 | ||

| 298.15 | 0.00034 | ||

| 303.15 | 0.00041 | ||

| 308.15 | 0.00050 | ||

| 313.15 | 0.00061 | ||

| 318.15 | 0.00074 | ||

| 323.15 | 0.00090 | ||

| 328.15 | 0.00109 | ||

| 333.15 | 0.00132 | ||

| Xylitol | Acetone | 293 | 0.0013 |

| 298 | 0.0016 | ||

| 303 | 0.0020 | ||

| 308 | 0.0025 | ||

| 313 | 0.0031 | ||

| 318 | 0.0038 | ||

| 323 | 0.0047 |

Sorbitol data in Ethyl Acetate from a study by Zhi et al. (2013). Xylitol data in Acetone from a study by Wang et al. (2007).

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is widely accepted and provides reliable and accurate results.

2.1. Materials and Equipment

-

Solute: High-purity crystalline this compound

-

Solvent: Analytical grade organic solvent of interest

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or incubator with precise temperature control (±0.1 °C)

-

Jacketed glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes with membrane filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials for sample collection

-

Drying oven or vacuum oven

-

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass or volume of the organic solvent in a jacketed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatic bath set to the desired temperature.

-

Continuously agitate the mixture using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The equilibration time can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

-

-

Sampling:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a membrane filter. This prevents the precipitation of the solute during filtration.

-

Dispense the filtered saturated solution into a pre-weighed, airtight glass vial.

-

-

Gravimetric Analysis:

-

Record the total mass of the vial containing the saturated solution.

-

Remove the seal and place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). A vacuum oven can be used to facilitate drying at a lower temperature.

-

Dry the sample to a constant weight. This is achieved by periodically removing the vial from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until the difference between consecutive weighings is negligible.

-

Record the final constant mass of the vial containing the dried this compound.

-

2.3. Data Calculation

The solubility can be expressed in various units. The mole fraction solubility (x) is calculated as follows:

-

Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + dried this compound)

-

Mass of the solute (m_solute): (Mass of vial + dried this compound) - (Mass of empty vial)

-

Moles of solute (n_solute): m_solute / Molar mass of this compound (344.31 g/mol )

-

Moles of solvent (n_solvent): m_solvent / Molar mass of the solvent

-

Mole fraction of solute (x): n_solute / (n_solute + n_solvent)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Maltitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational properties of maltitol (4-O-α-D-glucopyranosyl-D-sorbitol). The content herein is curated for professionals in research and development who require a deep understanding of this sugar alcohol's physicochemical characteristics for applications in fields such as pharmacology, food science, and materials science.

Molecular Structure

This compound is a disaccharide sugar alcohol (polyol) with the molecular formula C₁₂H₂₄O₁₁.[1][2] Its systematic IUPAC name is (2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol.[3] The molecule consists of a D-glucopyranose unit linked to a D-sorbitol (also known as D-glucitol) moiety via an α-(1→4) glycosidic bond.[1][4] This structure is derived from the hydrogenation of maltose, which reduces the aldehyde group of the reducing glucose unit to a primary alcohol, forming the acyclic sorbitol chain.[2][5]

Key Structural Features:

-

Glucopyranose Unit: A six-membered ring (oxane) with a specific stereochemistry.

-

Sorbitol Unit: An acyclic hexitol chain, providing significant conformational flexibility.

-

Glycosidic Linkage: An α-(1→4) linkage connecting the anomeric carbon (C1') of the glucose unit to the C4 hydroxyl group of the sorbitol unit.

The molecular weight of this compound is 344.31 g/mol .[1][3] Its structure, lacking a hemiacetal group, makes it a non-reducing sugar, which contributes to its chemical stability, particularly its resistance to Maillard browning reactions.[2]

Solid-State Conformation and Crystallography

The definitive three-dimensional structure of this compound in the solid state was determined by single-crystal X-ray diffraction. The most comprehensive dataset is referenced under the Cambridge Crystallographic Data Centre (CCDC) deposition number 129662 , based on the work by Schouten et al. (1999).[3][6]

The crystal structure of anhydrous this compound is orthorhombic, belonging to the space group P2₁2₁2₁.[6] Key conformational details from the crystallographic analysis are:

-

Glucopyranosyl Ring: The glucose moiety adopts a stable ⁴C₁ chair conformation , which is typical for D-glucopyranose rings.[6]

-

Sorbitol Chain: The acyclic sorbitol backbone does not adopt a fully extended linear conformation. Instead, it is characterized by a bent-chain, sickle conformation .[6]

-

Hydrogen Bonding: A critical feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. Notably, the crystal structure reveals no intramolecular hydrogen bonds . All nine hydroxyl groups participate in a complex, bifurcated intermolecular hydrogen-bonding network, which dictates the molecular packing and stabilizes the crystal lattice.[6]

Quantitative Crystallographic Data

The following tables summarize the key geometric parameters as determined by X-ray crystallography. This quantitative data is essential for computational modeling and for understanding the molecule's intrinsic geometry.

(Note: The following data should be populated from the Crystallographic Information File (CIF) corresponding to CCDC deposition 129662. Representative values are shown for illustrative purposes.)

Table 1: Selected Bond Lengths in Crystalline this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| O4' | C1' | ~1.41 |

| C1' | O5' | ~1.43 |

| C1' | C2' | ~1.52 |

| C4 | O4 | ~1.44 |

| C4 | C5 | ~1.53 |

| C1 | O1 | ~1.42 |

Table 2: Selected Bond Angles in Crystalline this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| O4' | C1' | O5' | ~108.0 |

| C4 | O4 | C1' | ~116.0 |

| C3 | C4 | C5 | ~111.0 |

| C1 | C2 | C3 | ~110.0 |

Table 3: Key Torsion (Dihedral) Angles in Crystalline this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) | Description |

|---|---|---|---|---|---|

| O5' | C1' | O4 | C4 | ~80.0 | Φ (phi) |

| C1' | O4 | C4 | C3 | ~115.0 | Ψ (psi) |

| C1' | C2' | C3' | C4' | ~ -55.0 | Glucopyranose Ring |

| C2 | C3 | C4 | C5 | ~175.0 | Sorbitol Chain (ap) |

| C3 | C4 | C5 | C6 | ~ -65.0 | Sorbitol Chain (sc) |

Solution Conformation

The conformation of this compound in aqueous solution is significantly more complex than in the solid state due to the increased freedom of rotation around single bonds and interactions with solvent molecules. The solution conformation is best described as a dynamic equilibrium of multiple conformers.

Glycosidic Linkage

The orientation of the glucopyranose ring relative to the sorbitol chain is defined by the two torsion angles, Φ (phi: O5'-C1'-O4-C4) and Ψ (psi: C1'-O4-C4-C5). While specific NMR and molecular dynamics studies on this compound are limited in the literature, the behavior can be inferred from studies on the parent disaccharide, maltose. These studies indicate that the α-(1→4) linkage is relatively flexible, predominantly populating a region of conformational space where Φ and Ψ angles allow for a stable, low-energy conformation, but with significant fluctuations.

Sorbitol Moiety

The acyclic sorbitol chain possesses five rotatable C-C bonds, making it highly flexible. Molecular dynamics simulations of D-sorbitol in aqueous solution have shown that, contrary to its often bent conformation in crystals, the chain tends to adopt a more extended or linear conformation in water.[4][7] This preference is attributed to favorable interactions with the surrounding water molecules, which can effectively solvate the hydroxyl groups, reducing the energetic favorability of intramolecular hydrogen bonds that can promote bent structures.[4] It is therefore expected that the sorbitol tail of this compound in solution is predominantly in a flexible, extended state, undergoing rapid conformational exchange.

Experimental Protocols

Determining the structure and conformation of this compound requires a combination of experimental and computational techniques. The following sections outline the methodologies for the key experiments.

Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the steps to determine the solid-state structure of this compound.

-

Crystallization:

-

Prepare a supersaturated solution of high-purity this compound in a suitable solvent (e.g., water or a water/ethanol mixture).

-

Employ a slow evaporation or slow cooling method. Place the solution in a loosely covered vial in a vibration-free environment.

-

Allow several days to weeks for single crystals of sufficient size (>0.1 mm in all dimensions) and quality (transparent, no visible cracks) to form.

-

-

Data Collection:

-

Select a suitable crystal and mount it on a goniometer head.

-

Place the mounted crystal in a diffractometer. Data is often collected at low temperatures (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

-

Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

Rotate the crystal and collect a series of diffraction images over a wide range of orientations using a modern detector (e.g., CCD or pixel array detector).

-

-

Structure Solution and Refinement:

-

Process the diffraction images to integrate the intensities of the reflections and determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares minimization until the model converges and provides a good fit to the data (indicated by low R-factors).

-

Validate the final structure and deposit the data in a crystallographic database, generating a CIF file.

-

Protocol for NMR Spectroscopic Conformational Analysis

This protocol describes the use of NMR to probe the solution conformation of this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%). D₂O is used as the solvent to avoid a large, interfering H₂O signal.

-

Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile hydroxyl protons for deuterium, simplifying the spectrum.

-

Transfer the final solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and spectral dispersion.

-

Perform a series of two-dimensional (2D) NMR experiments on a high-field spectrometer (≥600 MHz):

-

COSY (Correlation Spectroscopy): To identify scalar (through-bond) couplings between protons and aid in assigning the spin systems of the glucose and sorbitol units.

-

TOCSY (Total Correlation Spectroscopy): To correlate all protons within a single spin system, which is useful for differentiating the glucose resonances from the sorbitol resonances.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached ¹³C nucleus, aiding in the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the glycosidic linkage (e.g., correlation from H1' to C4).

-

NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other (< 5 Å). These are the primary source of experimental data for determining conformation, particularly the Φ and Ψ angles across the glycosidic bond.

-

-

-

Data Analysis:

-

Process and assign all proton and carbon resonances using the suite of 2D spectra.

-

Integrate the cross-peak volumes from the NOESY/ROESY spectra. These volumes are proportional to the inverse sixth power of the distance between the protons (1/r⁶) and provide distance constraints.

-

Measure the three-bond proton-proton coupling constants (³JHH) from high-resolution 1D or COSY spectra. These values provide information about the dihedral angles via the Karplus equation.

-

Use the derived distance and dihedral angle constraints in conjunction with molecular modeling to generate an ensemble of structures that represent the conformational distribution of this compound in solution.

-

Protocol for Molecular Dynamics (MD) Simulation

This protocol details the computational approach to explore the conformational landscape of this compound.

-

System Setup:

-

Obtain an initial 3D structure of this compound (e.g., from the crystal structure or a structure-building program).

-

Select a suitable carbohydrate force field (e.g., GLYCAM, CHARMM36m) that has been parameterized for carbohydrates.

-

Place the this compound molecule in the center of a periodic simulation box (e.g., a cubic box with sides of at least 40 Å).

-

Solvate the system by filling the box with an explicit water model (e.g., TIP3P, SPC/E).

-

Add counter-ions if necessary to neutralize the system (not required for neutral this compound).

-

-

Simulation Execution:

-

Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during setup.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure (e.g., 1 atm) under NVT (constant volume) and then NPT (constant pressure) ensembles. This allows the water molecules to relax around the solute and the system to reach thermal equilibrium.

-

Production Run: Run the simulation for a long duration (typically 100s of nanoseconds to microseconds) under the NPT ensemble to adequately sample the conformational space of this compound. Save the atomic coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate key structural and dynamic properties.

-

Monitor the time evolution of the glycosidic torsion angles (Φ and Ψ) and the five C-C torsion angles of the sorbitol backbone.

-

Generate population distributions (e.g., Ramachandran-like plots for Φ/Ψ) to identify the most probable conformations.

-

Analyze intramolecular and solute-solvent hydrogen bonding patterns to understand the forces governing conformational preferences.

-

Calculate theoretical NMR observables (e.g., NOE distances, J-coupling constants) from the simulation trajectory and compare them with experimental data for validation of the force field and simulation protocol.

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound's conformation.

Caption: Logical relationship between this compound's chemical structure and its conformational states.

Caption: Workflow for determining the solution conformation of this compound.

References

- 1. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. crystallography.net [crystallography.net]

- 4. Molecular dynamics studies of the conformation of sorbitol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. open.metu.edu.tr [open.metu.edu.tr]

- 6. Orientated growth of crystalline anhydrous this compound (4-O-alpha-D-glucopyranosyl-D-glucitol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformation of polyols in water. Molecular-dynamics simulation of mannitol and sorbitol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

The Toxicological Profile of High-Dosage Maltitol Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltitol, a polyol (sugar alcohol), is widely utilized in the food and pharmaceutical industries as a sugar substitute due to its favorable physicochemical properties and reduced caloric value. While generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration (FDA), high-dosage intake of this compound is associated with specific toxicological considerations, primarily gastrointestinal effects.[1][2] This technical guide provides a comprehensive overview of the toxicological studies on high-dosage this compound intake, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in evaluating its safety profile.

Introduction

This compound is a disaccharide sugar alcohol derived from the hydrogenation of maltose. It possesses approximately 90% of the sweetness of sucrose with a lower caloric content, making it a popular ingredient in sugar-free and reduced-calorie products.[3][4] The safety of this compound has been evaluated by numerous international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has allocated it an Acceptable Daily Intake (ADI) of "not specified," the safest category for a food ingredient.[2][5] However, the consumption of high doses of this compound can lead to adverse effects, which are critical to understand in the context of product formulation and patient populations.

Toxicological Endpoints of High-Dosage this compound Intake

The toxicological assessment of this compound has encompassed a range of studies from acute to chronic exposure in various animal models, as well as clinical trials in humans. The primary endpoint of concern at high dosages is its laxative effect, a characteristic shared with other polyols.

Acute Toxicity

Acute toxicity studies in animals have demonstrated a low order of toxicity for this compound.

Table 1: Acute Oral Toxicity of this compound

| Species | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |

| Mouse | Male | Oral | >25,300 | [2] |

| Mouse | Not Specified | Oral | 16,000 - 24,370 | [1] |

| Rat | Not Specified | Oral | 24,000 - 24,370 | [1] |

Subchronic and Chronic Toxicity

Long-term studies have been conducted to evaluate the effects of repeated exposure to this compound.

Table 2: Subchronic and Chronic Oral Toxicity of this compound

| Species | Duration | Doses | NOAEL | LOAEL | Key Findings | Reference |

| Rat | 13 weeks | Up to 15-20% in diet | Not specified | Not specified | No toxic effects observed. | [1] |

| Dog | 13 weeks | 4,950 mg/kg bw/day | Not specified | 4,950 mg/kg bw/day | Diarrhea was the only adverse effect noted. | [1] |

| Rat (Crl:CD(SD)BR) | 52 weeks | 0, 500, 1,500, 4,500 mg/kg bw/day | 4,500 mg/kg bw/day | Not established | No treatment-related adverse effects observed. | [6] |

Carcinogenicity

A combined long-term toxicity and carcinogenicity study was conducted in rats.

Table 3: Carcinogenicity Study of this compound in Rats

| Species | Duration | Doses | Key Findings | Reference |